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molecular formula C11H14O4 B7872704 4-(4-Hydroxybutoxy)benzoic acid

4-(4-Hydroxybutoxy)benzoic acid

Cat. No. B7872704
M. Wt: 210.23 g/mol
InChI Key: BCKHIISQSLMSEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06423246B1

Procedure details

The 4-hydroxyphenyl acrylate required can be obtained by selective monocleavage of hydroquinone bisacrylate using sodium methoxide analogously to DE 44 42 831 (corresponds to U.S. Pat. No. 5,654,471) in a yield of 91%. The monoacrylate is liquid at room temperature. The acid component to the above ester, 4-(4-acryloyloxybutoxy)benzoic acid, can be obtained by reacting 4-chlorobutyl acetate with methyl 4-hydroxybenzoate, hydrolyzing the resultant alkylated methyl ester to give free 4-(4-hydroxybutoxy)benzoic acid, and esterifying the latter on the hydroxybutoxy radical using acrylic acid. This acid melts at 124° C. (yield 70%) and can be converted into the acid chloride by conventional reaction with thionyl chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alkylated methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][CH2:6][CH2:7][CH2:8]Cl)(=O)C.[OH:10][C:11]1[CH:20]=[CH:19][C:14]([C:15]([O:17]C)=[O:16])=[CH:13][CH:12]=1>>[OH:4][CH2:5][CH2:6][CH2:7][CH2:8][O:10][C:11]1[CH:20]=[CH:19][C:14]([C:15]([OH:17])=[O:16])=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCCCCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C(=O)OC)C=C1
Step Three
Name
alkylated methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCCCCOC1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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